Carfilzomib (2R,4S)-Diol is a derivative of Carfilzomib, a potent proteasome inhibitor primarily used in the treatment of multiple myeloma, a type of blood cancer. This compound is classified as a modified tetrapeptidyl epoxide and is recognized for its high specificity and potency in inhibiting the proteasome, which plays a critical role in degrading unwanted or misfolded proteins within cells. Carfilzomib was approved by the U.S. Food and Drug Administration in July 2012 for patients with relapsed or refractory multiple myeloma, either as a monotherapy or in combination with other therapies such as lenalidomide and dexamethasone .
The synthesis of Carfilzomib (2R,4S)-Diol involves several key steps starting from appropriate amino acid derivatives. The process typically includes:
Common reagents include strong bases, oxidizing agents, and specific catalysts tailored to facilitate these reactions .
In industrial settings, the synthesis is optimized for yield and purity, employing advanced purification techniques such as chromatography and crystallization. Compliance with regulatory standards is crucial to ensure the safety and efficacy of the final product.
Carfilzomib (2R,4S)-Diol features a complex structure characterized by its modified tetrapeptide backbone. The specific stereochemistry at positions 2 and 4 contributes significantly to its biological activity. The compound's three-dimensional conformation is essential for its interaction with the proteasome.
Carfilzomib (2R,4S)-Diol can undergo various chemical reactions:
Common reagents for these reactions include hydrogen peroxide for oxidation and sodium borohydride for reduction.
The major products from these reactions include various derivatives of Carfilzomib (2R,4S)-Diol, which are studied for their efficacy in inhibiting proteasome function and their potential therapeutic applications.
Carfilzomib (2R,4S)-Diol exerts its effects by irreversibly binding to the N-terminal threonine-containing active sites of the 20S proteasome within the 26S proteasome complex. This binding inhibits proteasomal activity, leading to an accumulation of unwanted proteins within cells. The result is apoptosis in cancer cells due to disrupted protein homeostasis. Key pathways involved include:
Relevant data on pharmacokinetics indicates that Carfilzomib does not accumulate in systemic circulation at therapeutic doses, maintaining a high degree of protein binding (approximately 97%) within specified concentration ranges .
Carfilzomib (2R,4S)-Diol has significant applications across various scientific disciplines:
Carfilzomib (2R,4S)-Diol, a key metabolite of the proteasome inhibitor carfilzomib, is synthesized through targeted modification of epoxyketone precursors. The core synthetic pathway begins with the assembly of a tetrapeptide backbone (Leu-Phe-Phe-Leu) using standard peptide coupling reagents, followed by strategic epoxidation. The critical epoxyketone functionality is introduced via Weinreb amide intermediates, where ketone formation occurs through nucleophilic addition of organolithium reagents to N-methoxy-N-methylamide groups. Subsequent stereoselective epoxidation using peroxytungstate catalysts or VO(acac)₂/H₂O₂ systems yields the α′,β′-epoxyketone warhead essential for proteasome binding [4].
A significant challenge in this route is the competitive formation of diol impurities due to epoxyketone hydrolysis. Process optimization requires rigorous control of reaction temperature (< -20°C) and anhydrous conditions during epoxidation, alongside chromatographic purification (HPLC with C18 columns) to reduce diol contamination below 0.15% [4]. The epoxyketone’s reactivity necessitates telescoped processing—directly reacting the epoxy alcohol intermediate with acetyl chloride to form the acetate-protected precursor of carfilzomib, minimizing diol formation .
Table 1: Key Intermediates in Carfilzomib (2R,4S)-Diol Synthesis
Intermediate | Function | Synthetic Yield | Purity Threshold |
---|---|---|---|
Tetrapeptide backbone | Scaffold for epoxyketone attachment | 85% | >95% |
Weinreb amide | Ketone precursor | 78% | >90% |
α′,β′-Epoxyketone | Irreversible proteasome binder | 65% | >98.5% |
(2R,4S)-Diol metabolite | Hydrolyzed active form | 92% (hydrolysis) | >99% |
Achieving the pharmacologically critical (2R,4S) configuration involves substrate-controlled diastereoselective epoxidation. The trans-hydroxyketone intermediate, derived from carfilzomib’s tetrapeptide scaffold, undergoes epoxidation where the C2 hydroxy group directs Re-face attack of the oxidant. This stereodirecting effect is enabled by hydrogen bonding between the oxidant (e.g., peracid) and the C2 hydroxy group, favoring syn periplanar transition states. Consequently, epoxidation yields >20:1 diastereomeric ratio (dr) of the desired (2R,4R)-epoxy alcohol over the (2R,4S) isomer [2].
Catalytic asymmetric methods further enhance stereocontrol. Jacobsen-Katsuki epoxidation using Mn(III)-salen catalysts (e.g., M1 in [2]) achieves up to 74% enantiomeric excess (ee) for benzofuran-derived epoxides analogous to carfilzomib’s core. However, low temperatures (-70°C) and solvent safety (dichloromethane/ethanol mixtures) pose scalability challenges. Resolution techniques—such as diastereomeric salt formation with dehydroabietylamine—upgrade ee to >99% post-epoxidation [2]. For the diol metabolite, stereospecific acid-catalyzed epoxide hydrolysis retains the (2R,4S) configuration via SN₂ ring-opening, avoiding stereocenters inversion [4].
Solid-phase peptide synthesis (SPPS) enables rapid generation of carfilzomib analogues for structure-activity relationship (SAR) studies. The process employs Fmoc-protected amino acids anchored to Wang resin, with sequential deprotection (piperidine/DMF) and coupling (HBTU/HOBt activation) of Leu, Phe, and morpholine acetate residues. Key advantages include:
Critical impurities like diol derivatives arise during resin cleavage or storage due to epoxyketone hydrolysis. Reverse-phase HPLC purification (0.1% TFA water/acetonitrile gradient) reduces diol content to <0.1%, while lyophilization at -40°C preserves epoxyketone integrity [4].
Table 2: Analytical Control of Diol Impurities in SPPS
Analytical Method | Target Impurity | Detection Limit | Acceptance Criteria |
---|---|---|---|
Reverse-phase HPLC | (2R,4S)-Diol | 0.05% | ≤0.15% |
Chiral SFC | (2S,4R)-Epoxide diastereomer | 0.1% | ≤0.5% |
LC-MS/MS | Hydrolyzed morpholine cap | 0.01% | ≤0.2% |
Post-synthetic optimizations of carfilzomib diol focus on augmenting chymotrypsin-like (CT-L) proteasome specificity and metabolic stability. Three key modifications are employed:
These modifications collectively improve the diol metabolite’s oral bioavailability and resistance to epoxide hydrolase-mediated inactivation, making it a viable candidate for non-injectable formulations [5].
Table 3: Optimized Carfilzomib Diol Analogues and Proteasome Affinity
Modification Site | Structural Change | CT-L IC₅₀ (nM) | Metabolic Stability (t₁/₂, min) |
---|---|---|---|
Morpholine cap | Tetrahydropyran-4-carbonyl | 3.2 | 142 |
Phe4 residue | Meta-fluoro substitution | 2.8 | 178 |
Leu1 residue | Tert-leucine replacement | 4.1 | 89 |
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9